molecular formula C14H10BrF3 B14041697 4-Bromo-2-methyl-2'-(trifluoromethyl)-1,1'-biphenyl

4-Bromo-2-methyl-2'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B14041697
M. Wt: 315.13 g/mol
InChI Key: KUTHFNOVBSWYES-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-2’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the biphenyl structure. The molecular formula of this compound is C14H10BrF3, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-2’-(trifluoromethyl)-1,1’-biphenyl typically involves the bromination of 2-methyl-2’-(trifluoromethyl)-1,1’-biphenyl. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-methyl-2’-(trifluoromethyl)-1,1’-biphenyl may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-2’-(trifluoromethyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

4-Bromo-2-methyl-2’-(trifluoromethyl)-1,1’-biphenyl has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-2-methyl-2’-(trifluoromethyl)-1,1’-biphenyl exerts its effects depends on the specific application and the target molecule

    Electrophilic Interactions: The bromine atom can act as an electrophile, facilitating reactions with nucleophiles.

    Hydrophobic Interactions: The biphenyl structure can interact with hydrophobic regions of proteins or other biomolecules.

    Electron-Withdrawing Effects: The trifluoromethyl group can influence the reactivity of the compound by withdrawing electron density from the aromatic ring.

Comparison with Similar Compounds

4-Bromo-2-methyl-2’-(trifluoromethyl)-1,1’-biphenyl can be compared with other biphenyl derivatives such as:

    4-Bromo-2-methylbiphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl: Lacks the bromine atom, which affects its reactivity in substitution reactions.

    4-Bromo-1,1’-biphenyl: Lacks both the methyl and trifluoromethyl groups, leading to different physical and chemical properties.

The presence of the trifluoromethyl group in 4-Bromo-2-methyl-2’-(trifluoromethyl)-1,1’-biphenyl makes it unique by enhancing its electron-withdrawing capability and influencing its reactivity in various chemical reactions.

Properties

Molecular Formula

C14H10BrF3

Molecular Weight

315.13 g/mol

IUPAC Name

4-bromo-2-methyl-1-[2-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C14H10BrF3/c1-9-8-10(15)6-7-11(9)12-4-2-3-5-13(12)14(16,17)18/h2-8H,1H3

InChI Key

KUTHFNOVBSWYES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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